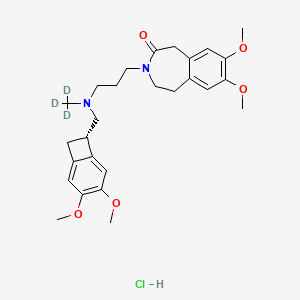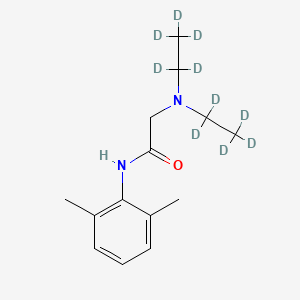![molecular formula C24H31FO6 B602564 (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one CAS No. 352431-33-5](/img/structure/B602564.png)
(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule characterized by its unique structure and stereochemistry
Mechanism of Action
- Triamcinolone Acetonide-D6 is a synthetic glucocorticoid used to treat various inflammatory conditions in the body .
- Triamcinolone Acetonide-D6 affects multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Triamcinolone Acetonide-D6 interacts with various enzymes and proteins in the body. It is primarily bound to corticosteroid-binding globulin or serum albumin . The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . The unique nature of Triamcinolone Acetonide-D6 may be due to different receptor binding, solubility differences, an extended absorption time, and a low renal clearance rate .
Cellular Effects
Triamcinolone Acetonide-D6 has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of Mesenchymal Stem Cells (MSCs) . It also modulates the inflammatory response of MSCs . In addition, it has been observed to have a long-term effect on dermatologic disease .
Molecular Mechanism
The molecular mechanism of action of Triamcinolone Acetonide-D6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to exert its effects at the molecular level, primarily through its interaction with glucocorticoid receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triamcinolone Acetonide-D6 change over time. It has been observed that the drug can sustain for more than 45 days . It also possesses higher anti-inflammatory effects compared to Triamcinolone Acetonide alone after pathological examination .
Dosage Effects in Animal Models
The effects of Triamcinolone Acetonide-D6 vary with different dosages in animal models. For instance, intracameral injection of Triamcinolone Acetonide-D6 in dogs after phacoemulsification achieved a favorable effect on controlling transient ocular hypertension and corneal edema . It should be used with consideration bearing the patient’s outcome in mind, with the intention to optimize joint recovery and homeostasis .
Metabolic Pathways
Triamcinolone Acetonide-D6 is involved in various metabolic pathways. The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . It is also known to interact with various enzymes and cofactors .
Transport and Distribution
Triamcinolone Acetonide-D6 is transported and distributed within cells and tissues. It has been observed that from 10% to 15% of the inhaled drug dose was deposited in target airway regions in a distally decreasing pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:
Formation of the core structure: This step involves the construction of the pentacyclic framework through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as the fluoro, hydroxy, and hydroxyacetyl groups are introduced using specific reagents and catalysts.
Deuterium labeling: The incorporation of trideuteriomethyl groups is achieved through deuterium exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: can be compared with other similar compounds, such as:
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl (E)-2-methylbut-2-enoate
- (1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-6-[(3-fluorophenyl)methyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
These compounds share similar structural features but differ in specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
352431-33-5 |
|---|---|
Molecular Formula |
C24H31FO6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3 |
InChI Key |
YNDXUCZADRHECN-NHJNHIJVSA-N |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Isomeric SMILES |
[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Purity |
97.8% |
Related CAS |
76-25-5 (unlabelled) |
Synonyms |
11b,21-Dihydroxy-9a-fluoro-16,17-[[1-(methyl-d3)ethylidene-2,2,2-d3]bis(oxy)]-pregna-4,6-diene-3,20-dione |
tag |
Triamcinolone Acetonide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









